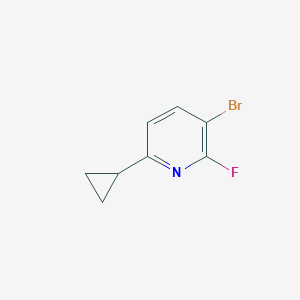
3-Bromo-6-cyclopropyl-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-cyclopropyl-2-fluoropyridine is a chemical compound with the molecular formula C8H7BrFN and a molecular weight of 216.05 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, cyclopropyl, and fluorine substituents on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-cyclopropyl-2-fluoropyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-cyclopropyl-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-cyclopropyl-2-fluoropyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-cyclopropyl-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the bromine, cyclopropyl, and fluorine substituents can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-fluoropyridine: Similar in structure but lacks the cyclopropyl group.
6-Bromo-3-cyclopropyl-2-chloropyridine: Similar but has a chlorine atom instead of fluorine.
2-Bromo-6-fluoropyridine: Similar but lacks the cyclopropyl group and has different substitution positions.
Uniqueness
3-Bromo-6-cyclopropyl-2-fluoropyridine is unique due to the combination of bromine, cyclopropyl, and fluorine substituents on the pyridine ring. This unique combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H7BrFN |
|---|---|
Molekulargewicht |
216.05 g/mol |
IUPAC-Name |
3-bromo-6-cyclopropyl-2-fluoropyridine |
InChI |
InChI=1S/C8H7BrFN/c9-6-3-4-7(5-1-2-5)11-8(6)10/h3-5H,1-2H2 |
InChI-Schlüssel |
HXUUXSJNQMFQND-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC(=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















